Isoproscalina

Descripción general

Descripción

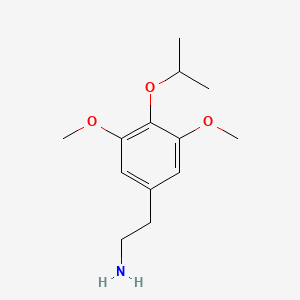

Isoproscaline, also known as 4-isopropoxy-3,5-dimethoxyphenethylamine, is a chemical compound belonging to the class of phenethylamines. It is an analog of mescaline and is closely related to proscaline. Isoproscaline was first synthesized by David E. Nichols and is known for its hallucinogenic, psychedelic, and entheogenic effects .

Aplicaciones Científicas De Investigación

Isoproscaline has been explored in various scientific research applications, including:

Chemistry: Studying the structure-activity relationship of phenethylamines and their analogs.

Biology: Investigating the interaction of isoproscaline with serotonin receptors.

Medicine: Exploring potential therapeutic uses of isoproscaline and its analogs in treating psychiatric disorders.

Industry: Limited industrial applications due to its status as a research chemical.

Mecanismo De Acción

Target of Action

Isoproscaline, an analog of mescaline, primarily targets the 5-HT2A serotonin receptor in the brain . This receptor is a part of the serotonin system that plays a key role in regulating mood, cognition, and perception .

Mode of Action

Isoproscaline acts as an agonist at the 5-HT2A serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of serotonin. This activation is believed to lead to the hallucinogenic effects associated with Isoproscaline .

Biochemical Pathways

It’s known that the activation of the 5-ht2a receptor can lead to various downstream effects, including the release of other neurotransmitters and changes in neural activity . These effects can alter perception and cognition, leading to the psychedelic effects of Isoproscaline .

Pharmacokinetics

It’s known that the effects of isoproscaline can last for 10-16 hours, suggesting that it may have a relatively long half-life .

Result of Action

The activation of the 5-HT2A receptor by Isoproscaline leads to a range of effects at the molecular and cellular level. These include changes in neural activity and the release of various neurotransmitters . At the behavioral level, these changes manifest as alterations in perception and cognition, leading to the psychedelic effects of Isoproscaline .

Análisis Bioquímico

Biochemical Properties

Isoproscaline plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2A serotonin receptor, which is a common mechanism shared by many hallucinogenic tryptamines and phenethylamines . This interaction leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. Isoproscaline also interacts with other serotonin receptors, including 5-HT2C and 5-HT1A, albeit with varying affinities .

Cellular Effects

Isoproscaline influences various types of cells and cellular processes. It primarily affects neurons in the brain by modulating cell signaling pathways associated with serotonin receptors. The activation of 5-HT2A receptors by isoproscaline leads to changes in gene expression and alterations in cellular metabolism . These effects contribute to the compound’s hallucinogenic and psychedelic properties. Additionally, isoproscaline’s interaction with serotonin receptors can influence neurotransmitter release and synaptic plasticity, further impacting cell function .

Molecular Mechanism

The molecular mechanism of isoproscaline involves its binding to the 5-HT2A serotonin receptor. Upon binding, isoproscaline acts as an agonist, leading to the activation of the receptor and subsequent intracellular signaling pathways . This activation results in the modulation of various downstream effectors, including changes in gene expression and enzyme activity. The compound’s ability to activate 5-HT2A receptors is a key factor in its hallucinogenic and entheogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoproscaline have been observed to change over time. The compound is relatively stable under standard conditions, but its effects can vary depending on the duration of exposure and the experimental setup . Long-term studies have shown that isoproscaline can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of isoproscaline vary with different dosages in animal models. At lower doses, the compound induces mild hallucinogenic effects, while higher doses can lead to more pronounced psychedelic experiences . Threshold effects have been observed, with significant changes in behavior and cellular function occurring at specific dosage levels . High doses of isoproscaline can also result in toxic or adverse effects, including neurotoxicity and alterations in cardiovascular function .

Metabolic Pathways

Isoproscaline is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The exact metabolic pathways and the role of specific enzymes in isoproscaline metabolism are still being studied .

Transport and Distribution

Isoproscaline is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, isoproscaline can interact with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of isoproscaline is primarily within the cytoplasm and cellular membranes. It can interact with various organelles, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Post-translational modifications and targeting signals play a role in directing isoproscaline to specific subcellular compartments, where it can exert its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoproscaline typically involves the alkylation of 3,5-dimethoxy-4-hydroxyphenethylamine with isopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the alkylation process, resulting in the formation of isoproscaline .

Industrial Production Methods: Industrial production methods for isoproscaline are not well-documented due to its status as a research chemical. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Isoproscaline undergoes various chemical reactions, including:

Oxidation: Isoproscaline can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert isoproscaline to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of isoproscaline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated isoproscaline derivatives.

Comparación Con Compuestos Similares

- Proscaline

- Escaline

- Allylescaline

- Methallylescaline

- TMA-2

- TMA-6

Propiedades

IUPAC Name |

2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNHYNYMUORHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215088 | |

| Record name | Isoproscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64778-72-9 | |

| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64778-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproscaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064778729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROSCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W67II88GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(2,3-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1659285.png)

![2-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]naphthalene](/img/structure/B1659286.png)

![1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B1659289.png)

![2-Bromo-1-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B1659292.png)

![1-[2-(2-Fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659294.png)

![2-Bromo-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B1659298.png)

![1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659301.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2,4-dimethylbenzene](/img/structure/B1659302.png)

![1,2-Dichloro-3-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B1659305.png)

![1-Bromo-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B1659306.png)

![1-Ethoxy-2-[2-(2-{2-[(propan-2-yl)oxy]phenoxy}ethoxy)ethoxy]benzene](/img/structure/B1659308.png)